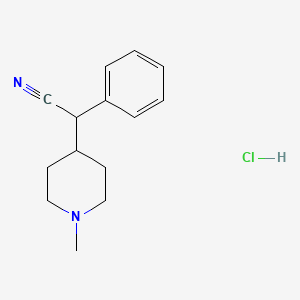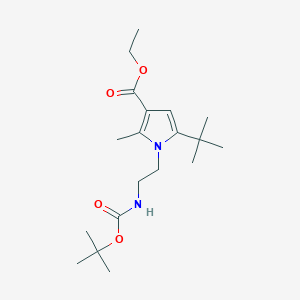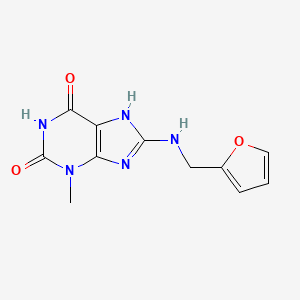
2-(1-Methylpiperidin-4-yl)-2-phenylacetonitrile hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(1-Methylpiperidin-4-yl)ethanimidamide hydrochloride” is a compound with the empirical formula C8H18ClN3 and a molecular weight of 191.70 . It is provided in solid form .
Synthesis Analysis
While specific synthesis methods for “2-(1-Methylpiperidin-4-yl)-2-phenylacetonitrile hydrochloride” were not found, there are diverse synthetic approaches for similar compounds, such as donepezil, which is a selective acetylcholinesterase inhibitor . These methods range from traditional hazardous chemicals to eco-friendly strategies .Molecular Structure Analysis
The molecular structure of “2-(1-Methylpiperidin-4-yl)ethanamine” is represented by the SMILES stringCN1CCC(CC1)CCN . Physical And Chemical Properties Analysis
“2-(1-Methylpiperidin-4-yl)ethanamine” is a solid substance . The empirical formula is C8H18N2 and the molecular weight is 142.24 .Applications De Recherche Scientifique
Synthesis of Bioactive Piperidine Derivatives
Piperidine derivatives are pivotal in medicinal chemistry, serving as core structures for various pharmaceuticals. The compound can be used as a starting material or intermediate in synthesizing bioactive piperidine derivatives. These derivatives have shown promise in treating a range of conditions, from neurological disorders to infectious diseases .
Development of Chiral Catalysts
The chiral nature of piperidine-based compounds makes them excellent candidates for developing enantioselective catalysts. These catalysts can be utilized in asymmetric synthesis, which is crucial for producing optically active pharmaceuticals .
Neurotransmitter Receptor Modulation
Given its structural similarity to natural neurotransmitters, this compound could be used to modulate neurotransmitter receptors. This application is particularly relevant in neuroscience research, where it can help understand and treat various psychiatric and neurodegenerative disorders .
Anti-Inflammatory and Analgesic Agents
The anti-inflammatory and analgesic properties of piperidine derivatives make them suitable for developing new pain management medications. Research into this application could lead to the discovery of novel drugs with fewer side effects than current treatments .
Agricultural Chemical Research
Piperidine derivatives also find applications in agriculture, where they can be used to develop new pesticides or herbicides. Their ability to interact with biological systems could lead to more effective and environmentally friendly agricultural chemicals .
Material Science
In material science, piperidine derivatives can be used to create novel polymers with unique properties. These materials could have applications in various industries, including electronics, automotive, and aerospace .
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
It’s worth noting that piperidine derivatives, such as naratriptan, are known to be selective for the 5-hydroxytryptamine1 receptor subtype
Mode of Action
Similar compounds, such as naratriptan, are known to act as selective agonists of serotonin (5-hydroxytryptamine; 5-ht) type 1b and 1d receptors . This action in humans correlates with the relief of migraine headache .
Biochemical Pathways
It can be inferred from similar compounds that it may influence serotonin-related pathways, given its potential interaction with 5-ht receptors .
Pharmacokinetics
A related compound, 2-(1-methylpiperidin-4-yl)acetic acid, is reported to have high gastrointestinal absorption and is bbb permeant . Its Log Po/w (iLOGP) is 1.64, indicating lipophilicity . These properties may influence the compound’s ADME properties and bioavailability.
Result of Action
Based on the potential interaction with 5-ht receptors, it can be inferred that the compound may have effects on neurotransmission .
Propriétés
IUPAC Name |
2-(1-methylpiperidin-4-yl)-2-phenylacetonitrile;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2.ClH/c1-16-9-7-13(8-10-16)14(11-15)12-5-3-2-4-6-12;/h2-6,13-14H,7-10H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOWZDKMBPDQEFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)C(C#N)C2=CC=CC=C2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Methylpiperidin-4-yl)-2-phenylacetonitrile hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-thiophen-2-ylacetamide](/img/structure/B2918699.png)
![(2R)-2-(7,7-Difluoro-1-bicyclo[4.1.0]heptanyl)propan-1-ol](/img/structure/B2918701.png)


![(E)-N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3-(furan-2-yl)acrylamide](/img/structure/B2918704.png)



![2-(3-fluorobenzyl)-6-(morpholinosulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2918715.png)


![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B2918718.png)
![2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(2-ethoxyphenyl)acetamide](/img/no-structure.png)
